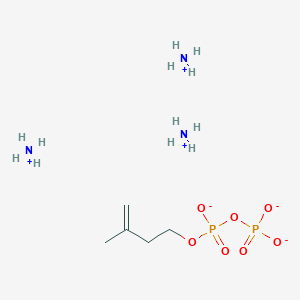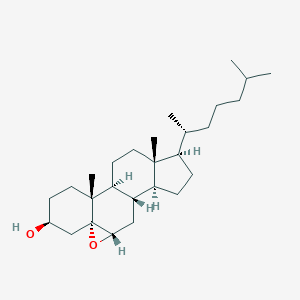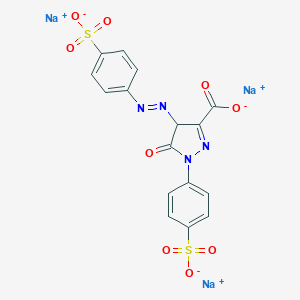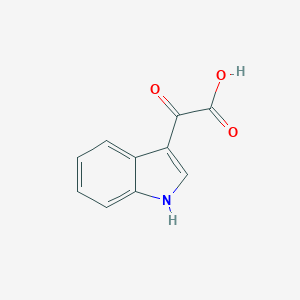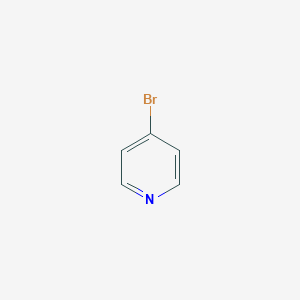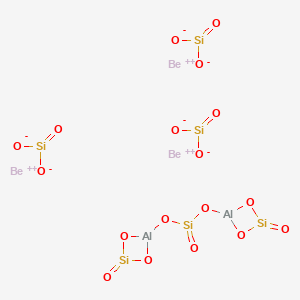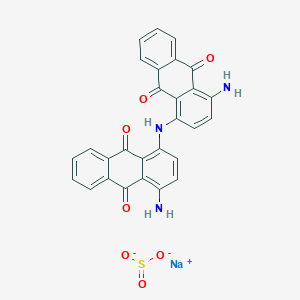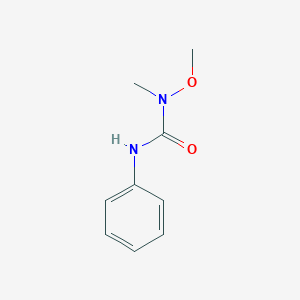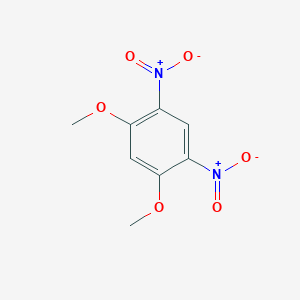
1,5-Dimethoxy-2,4-dinitrobenzene
Übersicht
Beschreibung
1,5-Dimethoxy-2,4-dinitrobenzene is a chemical compound with the molecular formula C8H8N2O6 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 1,5-Dimethoxy-2,4-dinitrobenzene or similar compounds often involves nitration of dimethoxybenzenes . The nitration of 1,4-dimethoxybenzene, for instance, yields a mixture of dinitro isomers . This mixture can then be heated in piperidine to yield 1-(2,5-dimethoxy-4-nitrophenyl)piperidine .
Molecular Structure Analysis
The molecular structure of 1,5-Dimethoxy-2,4-dinitrobenzene consists of a benzene ring substituted with two methoxy groups and two nitro groups . The average molecular weight is 228.159 Da .
Chemical Reactions Analysis
1,5-Dimethoxy-2,4-dinitrobenzene can undergo nucleophilic aromatic substitution reactions . For example, heating a mixture of dinitro isomers obtained from the nitration of 1,4-dimethoxybenzene in piperidine yields 1-(2,5-dimethoxy-4-nitrophenyl)piperidine .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioreductive Anticancer Agents
1,5-Dimethoxy-2,4-dinitrobenzene: is a precursor in the synthesis of potent bioreductive anticancer agents. These agents are designed to be activated in the hypoxic conditions of solid tumors, where they can exert cytotoxic effects selectively .
Development of Benzimidazolequinones
This compound is utilized in the synthesis of benzimidazolequinones, a class of compounds known for their potential therapeutic applications. They are studied for their role in inhibiting biological pathways that contribute to cancer cell proliferation .
Nucleophilic Aromatic Substitution Reactions
In organic chemistry, 1,5-Dimethoxy-2,4-dinitrobenzene serves as a substrate for nucleophilic aromatic substitution reactions. This process is fundamental in creating a variety of complex molecules with potential pharmacological activities .
Safety And Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, rinse with pure water for at least 15 minutes and consult a doctor . It should be handled with gloves and stored apart from foodstuff containers or incompatible materials .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,5-dimethoxy-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFRSLVCFFJHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346795 | |
| Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethoxy-2,4-dinitrobenzene | |
CAS RN |
1210-96-4 | |
| Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

